molecular formula C11H10ClN3S B1491432 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine CAS No. 1248370-97-9

2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine

Cat. No.: B1491432
CAS No.: 1248370-97-9
M. Wt: 251.74 g/mol
InChI Key: ZYBSGIFOVSLYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine is a heterocyclic compound that features a unique structure combining a pyrazine ring with a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyrazine derivative and a thieno[3,2-c]pyridine precursor, the reaction can be facilitated by using a suitable base and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bases like sodium hydride or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with various functional groups replacing the chlorine atom .

Scientific Research Applications

2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the unique electronic and steric properties of the thieno[3,2-c]pyridine and pyrazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine apart from similar compounds is its specific combination of the pyrazine and thieno[3,2-c]pyridine rings, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-10-11(14-4-3-13-10)15-5-1-9-8(7-15)2-6-16-9/h2-4,6H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBSGIFOVSLYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Reactant of Route 2
Reactant of Route 2
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Reactant of Route 3
Reactant of Route 3
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Reactant of Route 4
Reactant of Route 4
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Reactant of Route 5
Reactant of Route 5
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Reactant of Route 6
Reactant of Route 6
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.